Cas no 112581-76-7 (Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester)

Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
- Ethyl (6-chloropyridazin-3-yl)glycinate
- CS-0348179
- 112581-76-7
- N-(6-Chloro-3-pyridazinyl)glycine ethyl ester
- ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate
- DTXSID001251260
- EN300-4243500
-
- インチ: InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12)
- InChIKey: QKIZCYIDMMPERV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.0461543Da
- どういたいしつりょう: 215.0461543Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4243500-0.05g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.05g |
$612.0 | 2023-05-29 | ||
Enamine | EN300-4243500-2.5g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 2.5g |
$1428.0 | 2023-05-29 | ||
Enamine | EN300-4243500-10.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 10g |
$3131.0 | 2023-05-29 | ||
Enamine | EN300-4243500-1.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 1g |
$728.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-500mg |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 500mg |
¥15093.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-100mg |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 100mg |
¥17280.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418849-2.5g |
Ethyl (6-chloropyridazin-3-yl)glycinate |
112581-76-7 | 98% | 2.5g |
¥33415.00 | 2024-08-09 | |
Enamine | EN300-4243500-0.1g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.1g |
$640.0 | 2023-05-29 | ||
Enamine | EN300-4243500-5.0g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 5g |
$2110.0 | 2023-05-29 | ||
Enamine | EN300-4243500-0.5g |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
112581-76-7 | 0.5g |
$699.0 | 2023-05-29 |
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl esterに関する追加情報
Introduction to Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester (CAS No. 112581-76-7)
Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester, with the chemical identifier CAS No. 112581-76-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both chloro and ester functional groups in its molecular structure imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.
The< strong>ethyl ester moiety in the compound's name suggests its utility as a protecting group or a precursor in the synthesis of more complex molecules. Pyridazine derivatives are known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern in Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester enhances its potential as a building block for designing novel therapeutic entities.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their structural complexity and biological relevance. The< strong>6-chloro-3-pyridazinyl moiety is particularly interesting because chlorine atoms can serve as electron-withdrawing groups, influencing the electronic properties of the molecule. This feature can be exploited to modulate the reactivity and binding affinity of the compound towards biological targets. Furthermore, the pyridazine ring is a core structure in many bioactive molecules, making it a key focus in medicinal chemistry.
One of the most compelling aspects of Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The< strong>chloro substituent on the pyridazine ring can be used to fine-tune the interactions with the active site of kinases, enhancing binding affinity.
Recent studies have demonstrated the importance of< strong>Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester as a precursor in the synthesis of novel antiviral agents. The ability to modify the pyridazine core allows for the creation of molecules with specific antiviral properties. For instance, modifications at the< strong>6-chloro position can influence the molecule's ability to interact with viral proteases or polymerases, thereby inhibiting viral replication. This has opened up new avenues for developing treatments against emerging viruses.
The< strong>ethyl ester group also provides a handle for further functionalization through hydrolysis or transesterification reactions. This flexibility makes it an attractive candidate for combinatorial chemistry approaches, where libraries of derivatives can be rapidly generated and screened for biological activity. Such high-throughput screening methods are increasingly employed in drug discovery pipelines to identify lead compounds with promising therapeutic profiles.
In conclusion, Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester (CAS No. 112581-76-7) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for designing molecules with targeted biological activities. As research continues to uncover new applications for pyridazine derivatives, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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